2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole
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Overview
Description
Scientific Research Applications
Synthesis and Scalable Processes
- The development of scalable syntheses for potent H3 receptor antagonists involves structurally similar compounds to "(4-cyclobutyl-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone." Innovations in process chemistry facilitated the synthesis of large batches of related compounds, demonstrating the importance of efficient production methods for pharmaceutical applications (Pippel et al., 2011).
Chemical Transformations and Reactivity
- Research on cycloaddition reactions involving azepines and diazepines with conjugated double bonds possessing electron-withdrawing groups indicates the utility of these structures in constructing complex heterocyclic frameworks. This study highlights the chemical reactivity of azepine and diazepine derivatives, suggesting potential for the synthesis of biologically active molecules (Saito et al., 1984).
Drug Development and Biological Activities
- The synthesis of novel compounds for potential use as cannabinoid receptor radioligands for PET imaging of alcohol abuse explores the medicinal chemistry applications of aminoalkylindole derivatives. This research indicates the relevance of structurally similar compounds to "(4-cyclobutyl-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone" in developing diagnostic tools for substance abuse disorders (Gao et al., 2014).
Pharmacological Activities
- Naphthyridine derivatives, closely related to the chemical structure , have been shown to possess significant anticancer activity. A study demonstrated that a novel naphthyridine compound induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, illustrating the potential for developing new cancer therapies (Kong et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-7-6-14-12-18(20-17(14)13-16)19(23)22-9-3-8-21(10-11-22)15-4-2-5-15/h6-7,12-13,15,20H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUKJJZFMKEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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